molecular formula C9H8BrF3OS B6201842 5-bromo-2-methoxy-1-(methylsulfanyl)-3-(trifluoromethyl)benzene CAS No. 2703774-79-0

5-bromo-2-methoxy-1-(methylsulfanyl)-3-(trifluoromethyl)benzene

Cat. No.: B6201842
CAS No.: 2703774-79-0
M. Wt: 301.1
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Description

5-bromo-2-methoxy-1-(methylsulfanyl)-3-(trifluoromethyl)benzene is an organic compound characterized by the presence of bromine, methoxy, methylsulfanyl, and trifluoromethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-methoxy-1-(methylsulfanyl)-3-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common method includes:

    Bromination: Starting with a suitable benzene derivative, bromination can be achieved using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃).

    Methylsulfanylation: The methylsulfanyl group (-SCH₃) can be introduced using methylthiol (CH₃SH) in the presence of a base like sodium hydride (NaH).

    Trifluoromethylation: The trifluoromethyl group (-CF₃) can be added using reagents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonic acid (CF₃SO₃H) under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance efficiency and yield. Catalysts and solvents are chosen to minimize environmental impact and cost.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: Sodium azide (NaN₃) or thiourea (NH₂CSNH₂) in polar solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of azides, thiols, or amines.

Scientific Research Applications

Chemistry

In organic synthesis, 5-bromo-2-methoxy-1-(methylsulfanyl)-3-(trifluoromethyl)benzene is used as a building block for the synthesis of more complex molecules. Its unique substituents make it valuable for creating compounds with specific electronic and steric properties.

Biology

This compound can be used in the development of bioactive molecules, including potential pharmaceuticals. Its structural features allow for interactions with biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, derivatives of this compound may exhibit therapeutic properties such as anti-inflammatory, antimicrobial, or anticancer activities

Industry

In the materials science industry, this compound can be used in the synthesis of polymers and other materials with specific properties, such as enhanced thermal stability or chemical resistance.

Mechanism of Action

The mechanism by which 5-bromo-2-methoxy-1-(methylsulfanyl)-3-(trifluoromethyl)benzene exerts its effects depends on its application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group, in particular, can enhance binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-methoxy-1-(methylsulfanyl)benzene: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    5-bromo-2-methoxy-3-(trifluoromethyl)benzene:

    5-bromo-1-(methylsulfanyl)-3-(trifluoromethyl)benzene: Lacks the methoxy group, which can influence its solubility and reactivity.

Uniqueness

The presence of all four substituents (bromine, methoxy, methylsulfanyl, and trifluoromethyl) in 5-bromo-2-methoxy-1-(methylsulfanyl)-3-(trifluoromethyl)benzene makes it unique. This combination of groups imparts distinct electronic, steric, and chemical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

2703774-79-0

Molecular Formula

C9H8BrF3OS

Molecular Weight

301.1

Purity

0

Origin of Product

United States

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